molecular formula C11H10F3NO B6261322 4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 73081-88-6

4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one

Cat. No. B6261322
CAS RN: 73081-88-6
M. Wt: 229.2
InChI Key:
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Description

“4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with a pyrrolidin-2-one group . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of pyrrolidin-2-one derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .

Scientific Research Applications

Crystal Structure Studies

4-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one and its derivatives have been examined in crystal structure studies. For example, Thinagar et al. (2000) investigated the crystal structure of a related compound, noting the arrangement of phenyl rings and the conformation of various moieties, which is crucial for understanding molecular interactions and stability in crystalline forms (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Synthesis and Properties of Derivatives

The synthesis of derivatives of this compound has been a topic of interest. Kuznecovs et al. (2020) discussed the transformation of related compounds into fluorinated derivatives, which are significant in the development of new chemical entities (Kuznecovs, Baskevics, Orlova, Belyakov, Domraceva, Vorona, & Veinberg, 2020).

Polymer Research

In polymer research, Wang et al. (2008) synthesized fluorinated pyridine-bridged aromatic poly(ether-imide)s using a derivative of this compound. These polymers exhibited excellent thermal properties and optical transparency, highlighting the potential of these derivatives in advanced material science (Wang, Li, Gong, Ma, & Yang, 2008).

Novel Chemical Synthesis Methods

Research on new synthesis methods involving this compound has been conducted. For example, Zhi-li (2011) described the synthesis of a compound starting from a derivative of this compound, emphasizing the importance of reaction conditions in the yield and purity of the product (Zhi-li, 2011).

Exploration of Electron Delocalization

Hildebrandt, Schaarschmidt, & Lang (2011) explored electronically intercommunicating iron centers in compounds including a derivative of this compound, which is significant for understanding electron transfer and molecular electronics (Hildebrandt, Schaarschmidt, & Lang, 2011).

Future Directions

The future directions for “4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” could involve further exploration of its biological activities and potential applications in medicinal chemistry. The introduction of fluorine atoms has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability directly linked with numerous positive pharmacological properties . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-11(13,14)8-3-5-9(6-4-8)15-7-1-2-10(15)16/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCNLNNXQWEWLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40993841
Record name 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

188622-31-3, 73081-88-6
Record name 1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188622-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethyl)phenyl]pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40993841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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